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Compound of Interest

Compound Name:
1-(7-Ethoxy-1-benzofuran-2-

yl)ethan-1-amine

CAS No.: 863667-97-4

Cat. No.: B3290280

Get Quote

To control solubility, one must first understand the molecular drivers. 1-(7-Ethoxy-1-
benzofuran-2-yl)ethan-1-amine is a weak base. Its solubility is governed by the interplay

between its lipophilic aromatic core and the ionizable amine tail.

Table 1: Physicochemical Properties
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Property Value (Approx.) Implication for Solubility

Molecular Weight 205.25 g/mol

Low MW favors permeability

but does not guarantee

solubility.

LogP (Predicted) ~2.85
Moderately lipophilic. Poor

water solubility in neutral state.

pKa (Base) ~8.5 – 9.2

Ionized (cationic) at pH < 7.0;

Neutral (precipitates) at pH >

8.0.

H-Bond Donors 1 (NH₂)
Limited capacity to interact

with water without protonation.

H-Bond Acceptors 3 (O, N)
Interaction with polar solvents

(DMSO, EtOH) is favorable.

The "pH-Switch" Mechanism: At physiological pH (7.4), the compound exists in an equilibrium

between its protonated (soluble) and deprotonated (insoluble) forms.

Acidic Environment (pH 1.2): The amine is fully protonated (

). Solubility is high (> 1 mg/mL).

Basic Environment (pH > 9): The amine is free base (

). Solubility drops drastically (< 10 µg/mL), driven solely by the lipophilic benzofuran core.

Part 2: Experimental Protocols
Do not rely on calculated values alone. The following protocols are designed to generate

actionable solubility data.

Protocol A: Kinetic Solubility Screen (High Throughput)
Use this for early-stage compound handling to prevent precipitation in biological assays.

Reagents:
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Stock Solution: 10 mM in DMSO.

Buffer: PBS (pH 7.4).

Workflow:

Spike: Pipette 5 µL of 10 mM DMSO stock into 195 µL of PBS (Final conc: 250 µM, 2.5%

DMSO).

Incubate: Shake at 500 rpm for 2 hours at 25°C.

Filter: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

Quantify: Analyze filtrate via UV-Vis (280 nm) or LC-MS/MS against a standard curve.

Calculation:

Protocol B: Thermodynamic Equilibrium Solubility (Gold
Standard)
Use this for formulation development and precise physicochemical characterization.

Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer (pH 1.2, 4.0, 7.4) in a glass

vial.

Equilibration: Stir constantly for 24 hours at 25°C.

Separation: Centrifuge at 10,000 rpm for 10 minutes.

pH Check: Measure the pH of the supernatant (the compound itself can shift the pH).

Analysis: Dilute supernatant with Mobile Phase (Acetonitrile:Water) and analyze via HPLC.

Part 3: Solubility Optimization & Formulation
When simple aqueous buffers fail, use the following decision tree to solubilize the compound

for in vivo or in vitro applications.
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Formulation Strategy 1: Salt Formation (In Situ)
Convert the free base into a salt to lower the lattice energy and increase hydration.

Reagent: 1.05 equivalents of Hydrochloric Acid (HCl) or Methanesulfonic Acid (MsOH).

Method: Dissolve free base in minimal ethanol, add acid, evaporate or precipitate with diethyl

ether.

Result: The Hydrochloride salt is likely to have >10-fold higher water solubility than the free

base.

Formulation Strategy 2: Co-Solvent Systems
For intravenous (IV) or intraperitoneal (IP) dosing where pH modification is limited.

Vehicle: 5% DMSO / 40% PEG400 / 55% Water.

Preparation Order:

Dissolve compound in DMSO (clear solution).

Add PEG400 and vortex.

Slowly add water with rapid stirring to prevent "crashing out."

Formulation Strategy 3: Complexation
If stability is an issue, use cyclodextrins.

Vehicle: 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.

Mechanism: The lipophilic benzofuran ring enters the hydrophobic cavity of the cyclodextrin,

while the hydrophilic exterior interacts with water.

Part 4: Visualization of Solubility Workflow
The following diagram illustrates the decision logic for handling 1-(7-Ethoxy-1-benzofuran-2-
yl)ethan-1-amine based on the assay requirements.
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Compound: 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-amine

Check Physical Form

Free Base (Oil/Solid) Salt (HCl/Mesylate)

Target Application?

Requires Acidification Direct Dissolution

Cellular Assay (In Vitro) Animal Study (In Vivo)

Dissolve in 100% DMSO
(Stock 10-20 mM) Select Vehicle

Dilute into Media
(Max 0.5% DMSO) 5% DMSO / 40% PEG400 / Water

Standard PK

20% HP-β-CD in Water
(pH 4-5)

Sensitive/High Dose

Click to download full resolution via product page

Figure 1: Decision tree for solubilizing 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-amine based

on experimental context.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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